molecular formula C22H19N3OS B2542862 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide CAS No. 851131-28-7

2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B2542862
CAS No.: 851131-28-7
M. Wt: 373.47
InChI Key: PXPZZDDGNZNQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

One notable application of complex acetamide derivatives, similar to 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide, involves their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug metabolism and potential drug-drug interactions (DDIs) due to the metabolism of a diverse number of drugs by hepatic CYP enzymes. The selectivity of these inhibitors is critical for deciphering the involvement of specific CYP isoforms in drug metabolism, contributing to safer pharmaceutical development and personalized medicine approaches (Khojasteh et al., 2011).

Environmental Pollutants and Toxicology

Another application area is the study of polychlorinated naphthalenes (PCNs), which share structural similarities with naphthalene-based compounds like this compound. PCNs are environmental pollutants displaying toxicological profiles similar to dioxins, necessitating research on human exposure through dietary intake and potential health effects. Such studies underscore the importance of understanding the toxicological impacts of structurally related compounds on human health and the environment (Domingo, 2004).

Plastic Scintillators and Radiation Detection

In the field of radiation detection, research into plastic scintillators based on polymethyl methacrylate, incorporating luminescent dyes, shows the potential of naphthalene-based compounds in enhancing scintillation efficiency, optical transparency, and stability. Such materials are crucial for developing advanced radiation detectors for medical imaging, environmental monitoring, and nuclear security (Salimgareeva & Kolesov, 2005).

Acetamide Derivatives and Biological Effects

Research into the biological effects of acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, provides insights into the toxicology and potential therapeutic applications of these compounds. Understanding the biological responses and toxicological profiles of such derivatives is essential for their safe and effective use in pharmaceuticals and other applications (Kennedy, 2001).

Carcinogenicity Studies and Thiophene Analogues

The synthesis and evaluation of thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, demonstrate the application of naphthalene and imidazole derivatives in studying potential carcinogenicity. Such research is vital for assessing the safety of new chemical entities and understanding the molecular basis of carcinogenesis (Ashby et al., 1978).

Mechanism of Action

Properties

IUPAC Name

2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-16-6-4-9-18(14-16)25-13-12-23-22(25)27-15-21(26)24-20-11-5-8-17-7-2-3-10-19(17)20/h2-14H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPZZDDGNZNQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.